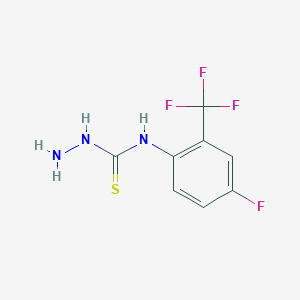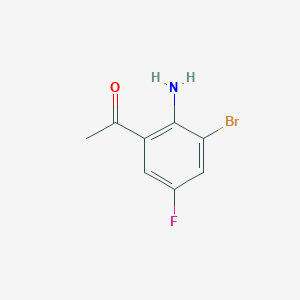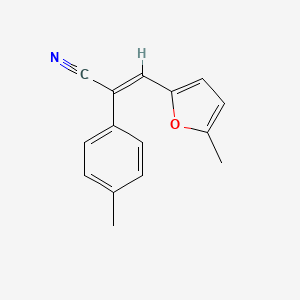![molecular formula C12H11N3O2S B15205724 5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol CAS No. 737775-29-0](/img/structure/B15205724.png)
5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that combines the structural features of benzofuran and triazole rings. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of the triazole ring further enhances the compound’s potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.
Introduction of Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with methyl iodide.
Final Assembly: The final compound is obtained by coupling the benzofuran and triazole intermediates under suitable reaction conditions, such as refluxing in an appropriate solvent with a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The methoxy group on the benzofuran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: Investigated for its anti-inflammatory and antiviral properties.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
5-(5-Chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol: Similar structure but with a chlorine substituent.
5-(7-Hydroxybenzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol: Hydroxy group instead of methoxy.
Uniqueness
5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the methoxy group, which can influence its biological activity and chemical reactivity. The combination of benzofuran and triazole rings also provides a versatile scaffold for further modifications and applications .
Properties
CAS No. |
737775-29-0 |
|---|---|
Molecular Formula |
C12H11N3O2S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
3-(7-methoxy-1-benzofuran-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H11N3O2S/c1-15-11(13-14-12(15)18)9-6-7-4-3-5-8(16-2)10(7)17-9/h3-6H,1-2H3,(H,14,18) |
InChI Key |
BVHRFZJKRUXLCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC3=C(O2)C(=CC=C3)OC |
solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


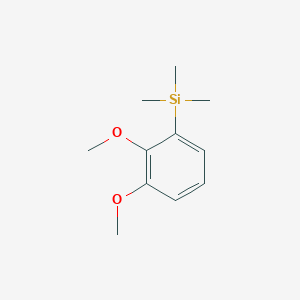
![N,N,3'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205649.png)
![(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile](/img/structure/B15205656.png)
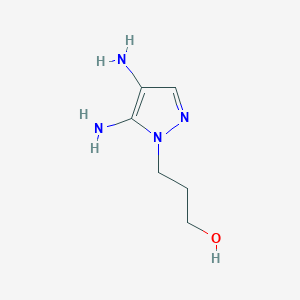
![3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B15205664.png)
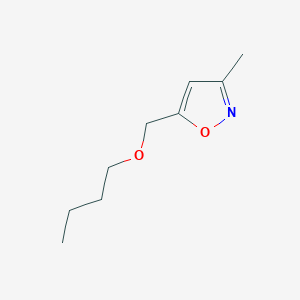
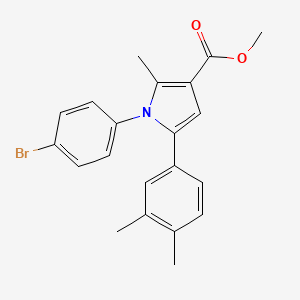

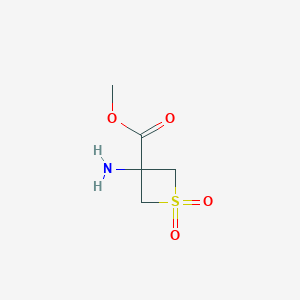
![5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine](/img/structure/B15205716.png)

